molecular formula C₂₀H₁₈F₃NO₃ B1145134 9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid CAS No. 182439-11-8

9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid

Cat. No.: B1145134
CAS No.: 182439-11-8
M. Wt: 377.36
InChI Key:
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Description

. This compound is notable for its unique structure, which includes a trifluoroethylcarbamoyl group attached to a fluorenyl moiety.

Preparation Methods

The synthesis of 9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid involves several steps, starting with the preparation of the fluorenyl moiety and subsequent attachment of the trifluoroethylcarbamoyl group. The synthetic route typically involves:

Chemical Reactions Analysis

9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols.

Scientific Research Applications

9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on various biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of the fluorenyl and trifluoroethylcarbamoyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[9-(2,2,2-trifluoroethylcarbamoyl)fluoren-9-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO3/c21-20(22,23)12-24-18(27)19(11-5-10-17(25)26)15-8-3-1-6-13(15)14-7-2-4-9-16(14)19/h1-4,6-9H,5,10-12H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOCFKYWOGDCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCC(=O)O)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182439-11-8
Record name 4-(9-(2,2,2-Trifluoroethylcarbamoyl)fluoren-9-yl)butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182439118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(9-(2,2,2-TRIFLUOROETHYLCARBAMOYL)FLUOREN-9-YL)BUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA4GAV9AYU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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